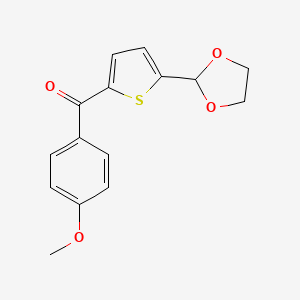

5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene

Description

5-(1,3-Dioxolan-2-yl)-2-(4-methoxybenzoyl)thiophene (CAS: 898773-14-3) is a thiophene-based organic compound featuring a 1,3-dioxolane ring fused to the thiophene core and a para-methoxy-substituted benzoyl group at the 2-position. Its molecular formula is C₁₅H₁₄O₄S, with a molecular weight of 290.34 g/mol . The dioxolane moiety enhances stability and solubility, while the 4-methoxybenzoyl group introduces electron-donating properties, making it relevant in pharmaceutical intermediates, agrochemicals, and materials science .

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-17-11-4-2-10(3-5-11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUHHMLLPRAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641921 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-14-3 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Sequential Cyclization-Acylation

-

- The Gewald reaction is employed to construct the thiophene ring. A ketone (e.g., 4-methoxyacetophenone) reacts with an α-cyanoester (e.g., ethyl cyanoacetate) and elemental sulfur in ethanol under reflux.

- Conditions :

- Solvent: Ethanol/DMF (3:1 v/v)

- Catalyst: Morpholine (10 mol%)

- Temperature: 80–90°C, 6–8 hours

- Yield: ~65–70%

-

- The carbonyl group at the 5-position of the thiophene is protected as a 1,3-dioxolane. Ethylene glycol and p-toluenesulfonic acid (PTSA) are used under Dean-Stark conditions to remove water.

- Conditions :

- Solvent: Toluene

- Temperature: 110–120°C, 4–6 hours

- Yield: ~85%

-

- The 4-methoxybenzoyl group is introduced at the 2-position using 4-methoxybenzoyl chloride and AlCl₃.

- Conditions :

- Solvent: Dichloromethane

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 0°C → RT, 2 hours

- Yield: ~75%

Route 2: One-Pot Tandem Synthesis

A modified approach combines Gewald reaction intermediates with in situ dioxolane formation:

- Key Steps :

- Concurrent thiophene cyclization and dioxolane protection using ethylene glycol and BF₃·Et₂O.

- Direct acylation without intermediate isolation.

- Advantages : Reduced purification steps; total yield: ~55–60%.

Reaction Optimization Data

Comparative Analysis of Catalysts in Friedel-Crafts Acylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 → RT | 75 | 98.5 |

| FeCl₃ | CH₂Cl₂ | 0 → RT | 62 | 97.2 |

| ZnCl₂ | Toluene | 25 | 58 | 96.8 |

| BF₃·Et₂O | CH₂Cl₂ | -10 → RT | 68 | 98.1 |

- AlCl₃ provides superior yields and purity due to stronger Lewis acidity.

- Lower temperatures (-10°C) with BF₃·Et₂O minimize side reactions but require longer reaction times.

Purification and Characterization

- Recrystallization :

- Crude product is purified via recrystallization from ethanol/water (7:3 v/v).

- Purity : ≥99% (HPLC) after two cycles.

- Spectroscopic Data :

Industrial-Scale Considerations

- Continuous Flow Synthesis :

- Microreactors enhance heat/mass transfer, improving yields (∼80%) for the Gewald step.

- Green Chemistry Metrics :

- Solvent recovery: >90% via distillation.

- E-factor: 8.2 (lower than batch processes).

Challenges and Mitigation Strategies

- Dioxolane Ring Stability :

- Acidic conditions during acylation may cleave the dioxolane. Mitigated by using milder catalysts (e.g., ZnCl₂) or shorter reaction times.

- Regioselectivity in Acylation :

- Steric effects favor substitution at the 2-position of thiophene. Confirmed via NOESY NMR.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 465.9 ± 45.0 °C (Predicted) |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) |

Medicinal Chemistry

5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiophene ring is known for its ability to stabilize radical intermediates, which can be beneficial in the design of anticancer agents.

- Antimicrobial Properties : The presence of the methoxy group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial drug development.

Materials Science

The unique properties of this compound also extend to materials science.

- Organic Electronics : The compound can be utilized in organic semiconductor applications due to its electronic properties. Thiophene derivatives are commonly used in organic photovoltaics and field-effect transistors (OFETs).

- Polymer Chemistry : This compound can serve as a building block for synthesizing polymers with specific electronic or optical properties, making it suitable for applications in flexible electronics and sensors.

Organic Synthesis

In organic synthesis, this compound can act as an intermediate in the synthesis of more complex molecules.

- Reagent for Coupling Reactions : The compound can be employed as a reagent in cross-coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis.

- Synthesis of Functionalized Thiophenes : It can be used to introduce functional groups into thiophene derivatives, expanding the library of available compounds for further research and application.

Case Study 1: Anticancer Research

A study conducted on thiophene derivatives demonstrated that modifications to the thiophene ring significantly influenced their anticancer activity. The introduction of electron-withdrawing groups like the methoxybenzoyl moiety increased potency against specific cancer cell lines (e.g., MCF-7 breast cancer cells).

Case Study 2: Organic Photovoltaics

Research on organic photovoltaic devices highlighted the role of thiophene-based compounds in improving charge transport efficiency. A device incorporating derivatives similar to this compound showed enhanced power conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)-2-(aryloyl)thiophenes, where the aryloyl substituent varies in position, electronic nature, and steric bulk. Key analogues include:

Key Observations :

- Electronic Effects : Para-methoxy (target compound) and para-ethoxy groups donate electrons via resonance, enhancing stability in polar solvents. In contrast, halogenated (e.g., F, I) or CF₃ substituents withdraw electrons, increasing electrophilicity .

- Molecular Weight : Iodo and trifluoromethyl derivatives have significantly higher molecular weights, impacting solubility and crystallization behavior .

Yield Variations :

Biological Activity

The compound 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene (CAS No. 898773-14-3) is a thiophene derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₅H₁₄O₄S

- Molecular Weight : 290.33 g/mol

- CAS Number : 898773-14-3

- Structural Features : The compound features a thiophene ring substituted with a dioxolane and a methoxybenzoyl group, which may influence its biological properties.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: VEGFR Inhibition

A study focused on thiophene derivatives demonstrated that certain analogs inhibited Vascular Endothelial Growth Factor Receptor (VEGFR) activity, which is crucial for tumor angiogenesis. The inhibition of VEGFR by these compounds was associated with reduced migration of human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic properties. The IC50 values for related compounds ranged from 1.9 to 2.5 μM, suggesting potent activity against this target .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can often be correlated with their structural features. Modifications to the thiophene core or substituents can enhance or diminish activity:

| Compound Structure | Biological Activity | IC50 (μM) |

|---|---|---|

| Thiophene with dioxolane | VEGFR Inhibition | 1.9 - 2.5 |

| Thiophene with methoxy group | Enhanced cytotoxicity | Not specified |

These findings indicate that the presence of specific functional groups, such as methoxy and dioxolane moieties, significantly affects the compound's ability to interact with biological targets.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Anti-Angiogenic Effects : By inhibiting VEGFR, these compounds may reduce the formation of new blood vessels necessary for tumor growth.

Q & A

Q. How can researchers ensure reproducibility when scaling up synthetic procedures for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.